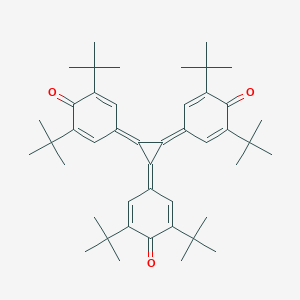

2,5-Cyclohexadien-1-one, 4,4',4''-(1,2,3-cyclopropanetriylidene)tris[2,6-bis(1,1-dimethylethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Cyclohexadien-1-one, 4,4',4''-(1,2,3-cyclopropanetriylidene)tris[2,6-bis(1,1-dimethylethyl)-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAD (tris(2,6-ditert-butyl-4-methylphenyl)aminium) and is a triarylamine derivative.

Mecanismo De Acción

The mechanism of action of TAD in organic electronics is based on its ability to transport holes from the anode to the emissive layer in OLEDs and from the perovskite layer to the hole-transporting layer in perovskite solar cells. TAD acts as a p-type semiconductor and forms a charge transfer complex with the electron-donating material, which facilitates the transfer of holes. In catalysis, TAD acts as a Lewis acid catalyst and promotes the activation of the substrate by coordinating with the electron-rich functional group. In materials science, TAD forms a stable radical cation upon oxidation, which imparts stability and conductivity to the polymer.

Efectos Bioquímicos Y Fisiológicos

There is limited research on the biochemical and physiological effects of TAD. However, studies have shown that TAD is a non-toxic compound and does not exhibit any cytotoxicity or genotoxicity. TAD has also been shown to be biodegradable and environmentally friendly.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using TAD in lab experiments include its high stability, low toxicity, and ease of synthesis. TAD can be easily synthesized in large quantities and can be stored for a long time without degradation. However, the limitations of using TAD include its high cost and limited solubility in some solvents.

Direcciones Futuras

There are many future directions for the research on TAD. In organic electronics, TAD can be further optimized to improve its performance as a hole-transporting material in OLEDs and perovskite solar cells. In catalysis, TAD can be explored for its potential applications in other organic reactions and for the development of new catalysts. In materials science, TAD can be incorporated into different types of polymers to improve their properties. Furthermore, the biochemical and physiological effects of TAD can be further investigated to determine its potential applications in biomedical research.

Métodos De Síntesis

The synthesis of TAD involves the reaction of 2,5-cyclohexadien-1-one with tris(2,6-ditert-butyl-4-methylphenyl)amine in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which reacts with the triarylamine to form TAD. The yield of TAD can be improved by optimizing the reaction conditions, such as the choice of base and solvent.

Aplicaciones Científicas De Investigación

TAD has been widely studied for its potential applications in various fields, including organic electronics, catalysis, and materials science. In organic electronics, TAD has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells. TAD has also been employed as a catalyst in various organic reactions, such as the Friedel-Crafts acylation of indoles and the oxidative coupling of phenols. In materials science, TAD has been incorporated into polymers to improve their thermal stability and mechanical properties.

Propiedades

Número CAS |

14106-38-8 |

|---|---|

Nombre del producto |

2,5-Cyclohexadien-1-one, 4,4',4''-(1,2,3-cyclopropanetriylidene)tris[2,6-bis(1,1-dimethylethyl)- |

Fórmula molecular |

C45H60O3 |

Peso molecular |

649 g/mol |

Nombre IUPAC |

4-[2,3-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclopropylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C45H60O3/c1-40(2,3)28-19-25(20-29(37(28)46)41(4,5)6)34-35(26-21-30(42(7,8)9)38(47)31(22-26)43(10,11)12)36(34)27-23-32(44(13,14)15)39(48)33(24-27)45(16,17)18/h19-24H,1-18H3 |

Clave InChI |

DRQQSZVENBAHIP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C2=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |

SMILES canónico |

CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C2=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |

Otros números CAS |

14106-38-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.